molecular formula C18H19N3O7S B5434168 ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B5434168
M. Wt: 421.4 g/mol
InChI Key: KYCWOGWZDXTGON-XNTDXEJSSA-N
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Description

Ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound that features a morpholine ring, a nitrobenzylidene group, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the condensation of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrobenzylidene group is particularly important for its bioactivity, as it can undergo redox reactions that generate reactive oxygen species, leading to cellular damage in target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and bioactivity. The presence of the nitrobenzylidene group and the thiazolidine ring makes it distinct from other morpholine derivatives, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-2-28-16(22)11-20-17(23)15(29-18(20)24)10-12-3-4-13(14(9-12)21(25)26)19-5-7-27-8-6-19/h3-4,9-10H,2,5-8,11H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCWOGWZDXTGON-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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